1-[1-hydroxy-2-(4-methoxy-3-nitrophenyl)-4-methyl-1H-imidazol-5-yl]ethanone
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Overview
Description
1-[1-hydroxy-2-(4-methoxy-3-nitrophenyl)-4-methyl-1H-imidazol-5-yl]ethanone is a complex organic compound with a unique structure that includes a hydroxy group, a methoxy group, and a nitro group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-hydroxy-2-(4-methoxy-3-nitrophenyl)-4-methyl-1H-imidazol-5-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy group can be introduced via methylation, using methyl iodide and a base such as potassium carbonate.
Hydroxylation: The hydroxy group can be introduced through hydroxylation, using hydrogen peroxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-hydroxy-2-(4-methoxy-3-nitrophenyl)-4-methyl-1H-imidazol-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-hydroxy-2-(4-methoxy-3-nitrophenyl)-4-methyl-1H-imidazol-5-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-hydroxy-2-(4-methoxy-3-nitrophenyl)-4-methyl-1H-imidazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone: Similar structure but with different substitution patterns.
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: Another similar compound with variations in the position of functional groups.
Uniqueness
1-[1-hydroxy-2-(4-methoxy-3-nitrophenyl)-4-methyl-1H-imidazol-5-yl]ethanone is unique due to its specific combination of functional groups and the imidazole ring, which imparts distinct chemical and biological properties. The presence of the hydroxy, methoxy, and nitro groups allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H13N3O5 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
1-[3-hydroxy-2-(4-methoxy-3-nitrophenyl)-5-methylimidazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13N3O5/c1-7-12(8(2)17)15(18)13(14-7)9-4-5-11(21-3)10(6-9)16(19)20/h4-6,18H,1-3H3 |
InChI Key |
OEZZLLUXYZWHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-])O)C(=O)C |
solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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